molecular formula C₇H₁₆N₄O₄ B1144901 N-(2,2-Diethoxyethyl)-N'-nitro-guanidine CAS No. 330559-98-3

N-(2,2-Diethoxyethyl)-N'-nitro-guanidine

Cat. No.: B1144901
CAS No.: 330559-98-3
M. Wt: 220.23
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Description

N-(2,2-Diethoxyethyl)-N'-nitro-guanidine is a high-purity chemical reagent designed for research and development applications. This specialized guanidine derivative features a nitroguanidine moiety, a well-known energetic material and key precursor in synthetic chemistry. Nitroguanidine is a powerful yet insensitive high explosive used in triple-base propellants and is a key building block for the synthesis of various organic compounds, including the neonicotinoid class of insecticides (cite: 4). The unique structure of this compound, which incorporates a diethoxyethyl side chain, suggests its potential as a versatile synthetic intermediate. Researchers can explore its use in the development of novel energetic materials, where its molecular structure may influence properties like stability and sensitivity (cite: 4). Furthermore, its application extends to agrochemical research as a potential precursor for creating new active ingredients. The compound's mechanism of action in research settings is context-dependent; in materials science, it may decompose to release gases and energy, while in life sciences, functionalized guanidine derivatives can exhibit specific biological activities. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough literature review to fully understand the properties and handling requirements of this and related compounds, such as nitroguanidine (cite: 4).

Properties

CAS No.

330559-98-3

Molecular Formula

C₇H₁₆N₄O₄

Molecular Weight

220.23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine typically involves the reaction of β-aminoacetaldehyde diethyl acetal with nitroguanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetic acid and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-N’-nitro-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted derivatives of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine .

Scientific Research Applications

N-(2,2-Diethoxyethyl)-N’-nitro-guanidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-(2,2-Diethoxyethyl)-N'-nitro-guanidine 330559-98-3 C₇H₁₆N₄O₄ 220.23 Diethoxyethyl, nitro Intermediate for WAK 4103 (Imidacloprid metabolite)
N-Methyl-N'-nitroguanidine 4245-76-5 C₂H₆N₄O₂ 118.10 Methyl, nitro Precursor for clothianidin, thiamethoxam, and dinotefuran neonicotinoids
N-Ethyl-N'-nitroguanidine 39197-62-1 C₃H₈N₄O₂ 132.12 Ethyl, nitro Research intermediate; structural analog in pesticide studies
N-(2-Chloro-thiazol-5-ylmethyl)-N'-methyl-N'-nitro-guanidine N/A C₆H₈ClN₅O₂S 241.68 Chlorothiazole, methyl, nitro Metabolite of thiamethoxam; regulated in agricultural residues
Nitroguanidine (base compound) 556-88-7 CH₄N₄O₂ 104.07 Nitro (no alkyl chain) Explosives, propellants, and neonicotinoid synthesis
2-[(2-Nitrophenyl)methylideneamino]guanidine 102632-31-5 C₈H₉N₅O₂ 207.19 Nitrophenyl, methylideneamino Pharmaceutical and materials science research

Physicochemical and Functional Insights

Lipophilicity and Solubility: The diethoxyethyl group in this compound enhances lipophilicity compared to simpler alkyl derivatives (e.g., N-methyl or N-ethyl analogs). This property likely influences its metabolic stability and bioavailability in insects . In contrast, N-methyl-N'-nitroguanidine (C₂H₆N₄O₂) is highly water-soluble and alkali-stable, making it suitable for aqueous reaction systems in neonicotinoid synthesis .

Nitroguanidine itself (CH₄N₄O₂) lacks alkyl chains, limiting its direct insecticidal activity but serving as a foundational scaffold for derivatives .

Ecological Impact: Neonicotinoid metabolites, including this compound, are implicated in sublethal effects on pollinators, such as navigation disruption . Similar concerns apply to thiamethoxam metabolites, which are regulated with strict maximum residue limits (MRLs) in crops .

Regulatory Status

  • Compounds like N-(2-Chloro-thiazol-5-ylmethyl)-N'-methyl-N'-nitro-guanidine are subject to MRLs in agricultural products (e.g., 0.5 ppm in stone fruits) due to their persistence and ecological toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,2-Diethoxyethyl)-N'-nitro-guanidine, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitro-guanidine precursors and diethoxyethyl derivatives. Critical steps include:

  • Nucleophilic substitution : Reacting a nitro-guanidine precursor (e.g., N-methyl-N'-nitro-guanidine) with 2,2-diethoxyethyl bromide in anhydrous acetonitrile under reflux (60–70°C) for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Key Parameters :
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Temperature control : Excess heat may lead to decomposition of the nitro group.
  • Table 1 : Example Synthesis Protocol
StepReagents/ConditionsYield (%)
1Nitro-guanidine + 2,2-diethoxyethyl bromide, MeCN, 70°C, 18h65–75
2Column chromatography (EtOAc:Hexane, 3:7)90

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Key signals include diethoxyethyl protons (δ 3.5–4.0 ppm, quartet) and nitro-guanidine NH protons (δ 8.0–9.0 ppm) .
  • 13C NMR : Confirm the presence of ethoxy carbons (δ 60–65 ppm) and nitro-group carbons (δ 150–160 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+ at m/z 289.16) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water, 0.1% TFA) to achieve >98% purity.

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature:

  • Storage : Keep in amber glass vials at –20°C under argon to prevent hydrolysis of the ethoxy groups .
  • Stability Table :
ConditionDegradation (% over 30 days)
25°C, dry<5%
40°C, 60% RH25%
Light exposure (UV)40%

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Verify solvent effects. Deuterated DMSO may shift NH protons upfield compared to CDCl3 .
  • Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the nitro group and guanidine moiety .
  • Step 3 : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in bond lengths and angles .

Q. What computational methods are effective in predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., nitroreductases). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the diethoxyethyl chain .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Table 2 : Example Computational Results
Target ProteinDocking Score (kcal/mol)Predicted IC50 (nM)
Nitroreductase A–9.2120
Cytochrome P450–7.8850

Q. How do structural modifications at the guanidine moiety influence the biological activity of this compound analogs?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Nitro substitution enhances redox activity (e.g., prodrug activation in hypoxic tumors) .
  • Alkyl Chain Variations : Longer chains (e.g., diethyl vs. diethoxyethyl) reduce solubility but increase membrane permeability .
  • SAR Table :
SubstituentLogPIC50 (μM) vs. Target X
–NO21.20.45
–NH2–0.3>100
–OCH30.85.6

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions (pH <3) : Hydrolysis of the ethoxy groups to form carboxylic acid derivatives .
  • Alkaline Conditions (pH >10) : Nitro-group reduction to amines, confirmed by LC-MS/MS .
  • Thermal Degradation : At 60°C, cleavage of the C–N bond in the guanidine moiety generates N-ethylurea as a byproduct .

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